cis-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester
Description
cis-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group, a hydroxymethyl substituent at the 4-position, and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position in the cis configuration. This compound is structurally significant in pharmaceutical chemistry, often serving as an intermediate in the synthesis of bioactive molecules. The Boc group enhances stability during synthetic processes, while the hydroxymethyl and benzyl ester groups contribute to its reactivity and solubility profile .
Properties
IUPAC Name |
benzyl (3S,4S)-4-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-17(23)20-16-11-21(10-9-15(16)12-22)18(24)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFPRXYSHZLDMG-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1CO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@@H]1CO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Sequence:
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Amino Group Protection : Treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) yields the Boc-protated intermediate (85–92% yield).
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Hydroxymethyl Introduction : A Mitsunobu reaction with para-nitrobenzoic acid and subsequent hydrolysis introduces the hydroxymethyl group while preserving stereochemistry.
Stepwise Synthesis and Optimization
Piperidine Ring Formation
The piperidine core is constructed via intramolecular cyclization of δ-amino alcohols. For instance, N-Boc-protated δ-amino alcohols undergo acid-catalyzed cyclization in toluene at 110°C, achieving 78% yield.
Data Table 1: Cyclization Conditions and Outcomes
| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-Boc-δ-amino alcohol | HCl | Toluene | 110 | 78 |
| Benzyl-protated δ-amino alcohol | TFA | DCM | 25 | 65 |
Benzyl Esterification
The carboxylic acid is activated using benzyl chloroformate in the presence of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Reactions in tetrahydrofuran (THF) at 0°C achieve 88% conversion.
Stereochemical Control
Chiral Auxiliaries : (R)- or (S)-Binap ligands in palladium-catalyzed hydrogenations ensure cis-selectivity. For example, using Pd/C with (R)-Binap in methanol under 50 psi H₂ yields >99% diastereomeric excess (de).
Catalytic Asymmetric Methods
Rhodium-Catalyzed Hydrogenation
Enantioselective hydrogenation of β-keto esters using Rh(I)-(R,R)-Et-DuPhos achieves 94% enantiomeric excess (ee). Key parameters:
Enzymatic Resolution
Lipase B from Candida antarctica resolves racemic mixtures via kinetic resolution. The (3R,4R)-enantiomer is preferentially hydrolyzed, yielding 48% isolated product with 98% ee.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.45 (m, 2H, piperidine H), 4.55 (s, 2H, benzyl CH₂).
Industrial-Scale Production
Continuous Flow Synthesis
A two-step continuous process integrates Boc protection and benzylation:
Green Chemistry Innovations
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact.
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Catalyst Recycling : Palladium nanoparticles on magnetic Fe₃O₄ enable five reuse cycles without activity loss.
Challenges and Mitigation Strategies
Racemization During Deprotection
Problem : Acidic Boc removal (e.g., TFA) induces epimerization at C-3.
Solution : Use buffered deprotection (TFA with 2,6-lutidine) at 0°C, reducing racemization to <2%.
Ester Hydrolysis Side Reactions
Problem : Base-mediated ester cleavage under basic conditions.
Solution : Employ sodium methoxide in methanol at -20°C, achieving 90% yield without hydrolysis.
Emerging Methodologies
Scientific Research Applications
The compound cis-3-tert-Butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester is a significant molecule in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows for various applications in drug design and synthesis. This article will explore its scientific research applications, supported by comprehensive data tables and case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C18H28N2O4
- Molecular Weight : 344.43 g/mol
- CAS Number : Not specified in the search results.
The compound features a piperidine ring, which is a common scaffold in many pharmacologically active compounds. The presence of the tert-butoxycarbonyl (Boc) group and the hydroxymethyl substituent enhances its utility in chemical synthesis and biological applications.
Pharmaceutical Development
The compound is primarily utilized in the synthesis of peptide-based drugs. The Boc group serves as a protecting group for amino acids during peptide synthesis, allowing for selective reactions without affecting other functional groups. This is crucial for the development of complex peptides that may exhibit therapeutic properties.
Drug Delivery Systems
Research has indicated that derivatives of piperidine can be used in drug delivery systems due to their ability to enhance solubility and bioavailability of poorly soluble drugs. The benzyl ester moiety can facilitate the release of active pharmaceutical ingredients, making this compound a candidate for formulation studies.
Neuropharmacological Studies
Given the piperidine structure, this compound has potential applications in neuropharmacology. Studies have shown that piperidine derivatives can interact with neurotransmitter receptors, suggesting that this compound might influence serotonin or dopamine pathways, which are critical in treating conditions such as depression and anxiety.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The hydroxymethyl group may contribute to increased activity against bacterial strains, making this compound a candidate for further investigation in antimicrobial drug development.
Case Study 1: Peptide Synthesis
In a study focused on synthesizing cyclic peptides, this compound was employed as a key intermediate. The Boc protecting group allowed for the selective coupling of amino acids, resulting in high-yield synthesis of biologically active peptides.
Case Study 2: Neuropharmacological Screening
A series of experiments were conducted to evaluate the effects of related piperidine compounds on serotonin receptor activity. The findings suggested that modifications to the piperidine ring could enhance receptor affinity and selectivity, indicating potential therapeutic applications for mood disorders.
Table 1: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmaceutical Development | Used as a protecting group in peptide synthesis | Facilitates complex drug design |
| Drug Delivery Systems | Enhances solubility and bioavailability | Improves efficacy of formulations |
| Neuropharmacology | Potential interaction with neurotransmitter receptors | New treatments for mental health |
| Antimicrobial Activity | Exhibits potential antimicrobial properties | Development of new antibiotics |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three analogs:
Key Observations :
Benzyl Ester vs. Carboxylic Acid : The target compound’s benzyl ester enhances lipophilicity and stability under acidic conditions compared to the carboxylic acid in the (3S,4R)-analog . This difference impacts solubility and reactivity in coupling reactions.
Hydroxymethyl vs.
Boc Protection : The Boc group in the target compound prevents unwanted nucleophilic reactions at the amine site, unlike the hypothetical methyl ester analog, which lacks protection and is more reactive .
Reactivity and pH-Dependent Behavior
Evidence from benzyl ester bond formation studies () highlights critical pH-dependent trends:
- Acidic Conditions (pH 4) : Benzyl ester bonds form preferentially with glucuronic acid, suggesting the target compound’s ester group may exhibit similar reactivity in acidic environments, favoring conjugation with carboxylate-containing molecules .
- Neutral Conditions (pH 6–7): Competing reactions with glucose or amino groups dominate, implying that the hydroxymethyl group in the target compound could participate in hydrogen bonding or oxidation under neutral conditions .
In contrast, the (3S,4R)-analog’s carboxylic acid group would likely ionize at neutral pH, increasing water solubility but reducing compatibility with hydrophobic reaction environments .
Biological Activity
The compound cis-3-tert-butoxycarbonylamino-4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester (CAS Number: 2453297-23-7) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a piperidine ring with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) amino group, which are significant for its biological properties. The benzyl ester moiety enhances its lipophilicity, potentially improving membrane permeability.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.44 g/mol |
| CAS Number | 2453297-23-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological pathways. Research indicates that piperidine derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties.
Pharmacological Effects
- CNS Activity : Piperidine derivatives, including this compound, have been studied for their effects on the central nervous system (CNS). They may act as modulators of neurotransmitter receptors, particularly those involved in pain and mood regulation.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Some piperidine derivatives show promise as antimicrobial agents, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of various piperidine derivatives. The results indicated that compounds with structural similarities to cis-3-tert-butoxycarbonylamino-4-hydroxymethyl-piperidine exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The proposed mechanism involved the activation of apoptotic pathways through caspase activation .
Study 2: CNS Modulation
In a separate investigation, the effects of piperidine derivatives on neurotransmitter systems were evaluated using animal models. The findings suggested that these compounds could enhance serotonergic and dopaminergic signaling, leading to improved mood and reduced anxiety-like behaviors .
Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of related piperidine compounds revealed effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The study highlighted the importance of substituent groups in enhancing antibacterial activity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
